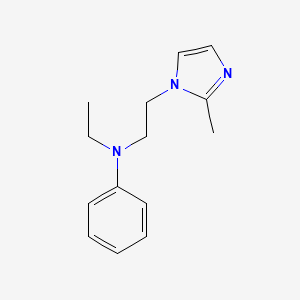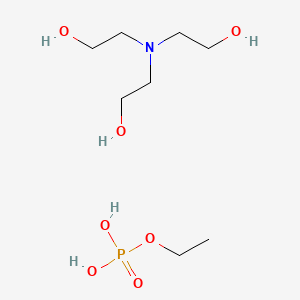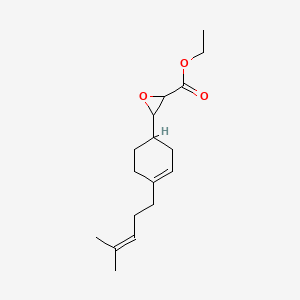
Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, is a complex aluminum compound It is characterized by the presence of acetate and tartrate ligands coordinated to aluminum centers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, typically involves the reaction of aluminum salts with tartrate and acetate ligands under controlled conditions. One common method includes dissolving aluminum nitrate in water, followed by the addition of sodium tartrate and sodium acetate. The reaction mixture is then heated to promote the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.
化学反応の分析
Types of Reactions
Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can alter the oxidation state of aluminum, potentially leading to the formation of aluminum metal or other reduced species.
Substitution: Ligand substitution reactions can occur, where the acetate or tartrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH or temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce aluminum metal.
科学的研究の応用
Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in materials science for the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism by which Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, exerts its effects involves its ability to coordinate with various substrates. The aluminum centers can interact with electron-rich sites on the substrates, facilitating catalytic reactions or binding to biological molecules. The tartrate and acetate ligands play a crucial role in stabilizing the complex and modulating its reactivity.
類似化合物との比較
Similar Compounds
Aluminum Acetate: A simpler compound with only acetate ligands.
Aluminum Tartrate: Contains only tartrate ligands.
Aluminum Hydroxide: A basic aluminum compound without organic ligands.
Uniqueness
Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, is unique due to its mixed ligand environment, which imparts distinct chemical and physical properties
特性
CAS番号 |
97999-32-1 |
|---|---|
分子式 |
C10H15Al2O13 |
分子量 |
397.18 g/mol |
InChI |
InChI=1S/C4H6O6.3C2H4O2.2Al.H2O/c5-1(3(7)8)2(6)4(9)10;3*1-2(3)4;;;/h1-2,5-6H,(H,7,8)(H,9,10);3*1H3,(H,3,4);;;1H2/q;;;;+2;+3;/p-5 |
InChIキー |
GYBXFRFSESBURE-UHFFFAOYSA-I |
正規SMILES |
CC(=O)O[Al](OC(=O)C)OC(=O)C.C1(C(C(=O)O[Al]OC1=O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


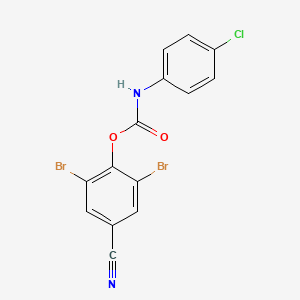
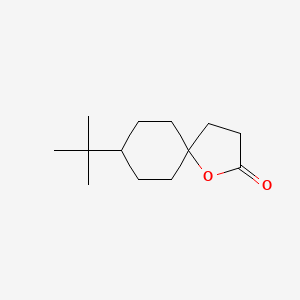


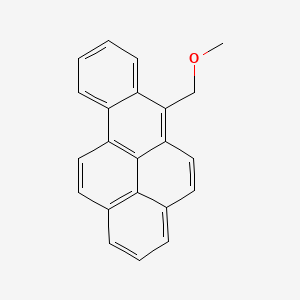
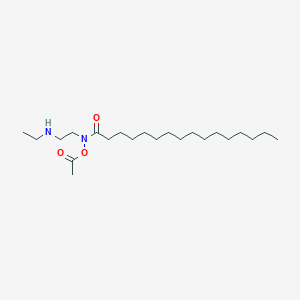

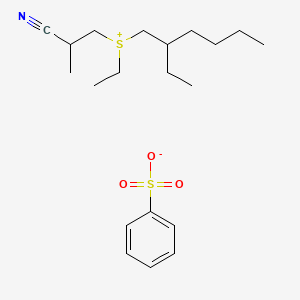
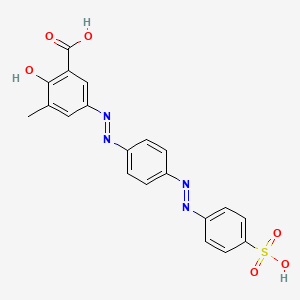
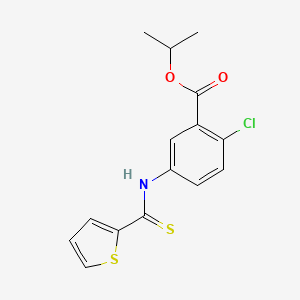
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
